4-(3-Tert-butylphenoxy)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-(3-tert-butylphenoxy)piperidine |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)12-5-4-6-14(11-12)17-13-7-9-16-10-8-13/h4-6,11,13,16H,7-10H2,1-3H3 |
InChI Key |
OPKHOPKTHZRTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 3 Tert Butylphenoxy Piperidine
Retrosynthetic Analysis of the 4-(3-Tert-butylphenoxy)piperidine Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection points are the ether linkage and the bonds forming the piperidine (B6355638) ring.
A logical disconnection of the ether bond suggests two primary precursor fragments: 4-hydroxypiperidine (B117109) and a suitable 3-tert-butylphenyl derivative. This approach is often favored due to the commercial availability and straightforward reactivity of these precursors.
Alternatively, disconnection within the piperidine ring itself opens up a variety of strategies for its construction. These can range from cyclization of linear precursors to more complex multicomponent reactions. youtube.comchadsprep.com For instance, a 1,5-dicarbonyl compound or its synthetic equivalent could be a precursor, which upon reaction with an amine, would form the piperidine ring. Another approach involves the cyclization of an amino-alkene or an amino-halide.
Classical and Modern Synthetic Routes for Piperidine Derivatives
The synthesis of the piperidine ring is a well-established field in organic chemistry, with a plethora of methods available. nih.govorganic-chemistry.org These can be broadly categorized into multi-step syntheses and one-pot reactions, with recent advancements focusing on catalytic and stereoselective approaches.
Multi-Step Synthesis Approaches
Multi-step syntheses offer a high degree of control over the introduction of functional groups and stereochemistry. A common strategy for synthesizing 4-substituted piperidines involves the initial construction of a piperidine ring followed by functionalization at the 4-position.
One classical approach involves the reduction of pyridine (B92270) derivatives. For example, a suitably substituted pyridine can be hydrogenated under various catalytic conditions to yield the corresponding piperidine. organic-chemistry.org Subsequent modification at the 4-position can then be achieved.
Another widely used method is the Dieckmann condensation of a diester to form a β-ketoester, which can then be converted to a 4-piperidone. ugent.be This piperidone serves as a versatile intermediate for introducing the desired phenoxy group via nucleophilic substitution or other transformations. For instance, reduction of the ketone to a hydroxyl group, followed by a Williamson ether synthesis with a 3-tert-butylphenyl halide, would yield the target molecule. nih.govresearchgate.net
A patent describes a method for preparing 4-hydroxypiperidine derivatives by reducing a β,γ-unsaturated nitrile to a γ,δ-unsaturated amine, which is then condensed with an aldehyde in an acidic solution. google.com This highlights the variety of starting materials and reaction pathways available for constructing the piperidine core.
One-Pot Reaction Strategies
One-pot reactions, where multiple transformations occur in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification. nih.gov Several one-pot strategies have been developed for the synthesis of highly substituted piperidines. acs.orggrowingscience.comresearchgate.net
A common approach involves the multi-component reaction of an aldehyde, an amine, and a β-ketoester. researchgate.net This strategy allows for the rapid assembly of complex piperidine structures from simple starting materials. Catalysts such as cerium ammonium (B1175870) nitrate, zirconium oxychloride, and various Brønsted and Lewis acids have been employed to facilitate these reactions. growingscience.com
Another one-pot strategy involves a tandem oxidation-cyclization-oxidation process of unsaturated alcohols to afford 3-substituted 4-piperidinones. acs.org These piperidinones can then be further functionalized. While these methods are powerful for generating diverse libraries of piperidines, their direct application to the synthesis of this compound would require careful selection of starting materials to incorporate the specific phenoxy substituent.
Novel Catalytic Methods for Piperidine Construction
Recent years have seen a surge in the development of novel catalytic methods for piperidine synthesis, often focusing on transition metal catalysis and organocatalysis. nih.gov Gold-catalyzed reactions, for instance, have been used for the intramolecular dearomatization/cyclization of N-allenamides to form piperidine derivatives. ajchem-a.com
Palladium-catalyzed reactions have also proven to be versatile. For example, a Wacker-type aerobic oxidative cyclization of alkenes can be used to synthesize various nitrogen heterocycles, including piperidines. organic-chemistry.org Furthermore, palladium-catalyzed 1,3-chirality transfer reactions have been developed for the synthesis of 2- and 2,6-substituted piperidines. ajchem-a.com
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidines. acs.org For example, O-TMS protected diphenylprolinol can catalyze the domino Michael addition/aminalization of aldehydes and nitroolefins to produce polysubstituted piperidines with high enantioselectivity. acs.org
Stereoselective Synthesis of Piperidine Analogs
The stereochemistry of piperidine derivatives is often crucial for their biological activity. Therefore, the development of stereoselective synthetic methods is of paramount importance. nih.gov
One approach to achieving stereoselectivity is through the use of chiral starting materials. For example, chiral sulfinyl imines can be used to prepare homopropargylic amines with high enantiomeric excess, which can then be cyclized to form chiral piperidines. nih.gov
Diastereoselective reductions of 4-piperidinones are also a common strategy. The choice of reducing agent can control the stereochemical outcome, affording either cis- or trans-3,4-disubstituted piperidines with high diastereoselectivity. acs.org For example, L-Selectride typically gives the cis product, while Al-isopropoxydiisobutylalane can favor the trans product. acs.org
Radical cyclizations have also been employed for the stereoselective synthesis of trisubstituted piperidines. acs.org The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can lead to the formation of only two of the four possible diastereoisomers. acs.org
Design and Synthesis of this compound Analogs and Libraries
The synthesis of analog libraries is a key strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound. nih.gov For this compound, analogs can be generated by modifying the piperidine ring, the phenoxy group, or the linkage between them.
Parallel synthesis techniques are often employed to rapidly generate a large number of analogs. nih.gov This can involve using a common intermediate, such as a protected 4-hydroxypiperidine, which is then reacted with a diverse set of reagents to introduce various substituents.
For example, a library of 1,4-disubstituted piperidines can be synthesized by reacting a Boc-protected piperidine intermediate with a range of substituted phenyl rings. acs.org Similarly, the nitrogen of the piperidine ring can be functionalized with different groups to explore their impact on biological activity. nih.gov
The design of these libraries is often guided by computational modeling and a pharmacophore hypothesis, which describes the key structural features required for biological activity. nih.gov
Below is a table summarizing various synthetic approaches for piperidine derivatives, which could be adapted for the synthesis of this compound and its analogs.
| Synthetic Strategy | Key Features | Potential Application for Target Compound |
| Multi-Step Synthesis | High control over structure and stereochemistry. acs.org | Synthesis of the core structure from 4-hydroxypiperidine and 3-tert-butylphenol. |
| One-Pot Reactions | Increased efficiency and reduced waste. acs.orggrowingscience.com | Rapid generation of diverse piperidine analogs by varying starting materials. |
| Novel Catalytic Methods | Access to new reaction pathways and stereoselectivity. nih.govnih.gov | Enantioselective synthesis of chiral analogs. |
| Stereoselective Synthesis | Control over the 3D arrangement of atoms. acs.orgnih.gov | Preparation of specific stereoisomers to probe biological activity. |
| Library Synthesis | Rapid exploration of structure-activity relationships. nih.govnih.gov | Generation of a diverse set of analogs for lead optimization. |
Structural Modifications of the Piperidine Moiety
The piperidine moiety is a common feature in many biologically active compounds and offers several avenues for chemical modification. The most frequently targeted position for derivatization is the piperidine nitrogen.
N-Alkylation and N-Arylation: The secondary amine of the piperidine ring is readily functionalized through N-alkylation or N-arylation reactions. Standard N-alkylation can be achieved by reacting the parent piperidine with various alkyl halides (such as bromides or iodides) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). researchgate.net For instance, reaction with methyl iodide or ethyl bromide would yield the corresponding N-methyl or N-ethyl derivatives. researchgate.net More advanced methods, such as using a ruthenium-based catalyst, allow for the N-alkylation of amines with alcohols under mild conditions, expanding the range of possible substituents. unica.it Another modern approach involves a copper-catalyzed metallaphotoredox platform that enables the coupling of N-nucleophiles with a wide array of primary, secondary, and tertiary alkyl bromides at room temperature. princeton.edu
Boc Protection and Deprotection: In multi-step syntheses, the piperidine nitrogen is often protected to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group. The synthesis of N-Boc-4-piperidone from piperidine derivatives is a key step in creating intermediates for further modification. nih.gov This protected intermediate can then be used to introduce other functionalities before the Boc group is removed under acidic conditions to regenerate the secondary amine, which can then be derivatized as described above.
Ring Modifications: While less common for this specific scaffold, the piperidine ring itself can be part of a more complex heterocyclic system. For example, the piperidine ring can be fused or linked to other rings to create novel tetracyclic or spirocyclic structures. nih.govmdpi.com Modifications can also involve introducing substituents directly onto the carbon atoms of the piperidine ring, for example, at the 3-position. odu.edu This can be achieved by generating an enamide anion from N-chloropiperidine, followed by alkylation. odu.edu
Table 1: Examples of Piperidine Moiety Modifications
| Base Compound | Reagent/Condition | Modified Compound | Reference |
|---|---|---|---|
| Piperidine | Alkyl bromide/iodide, K₂CO₃, DMF | N-Alkylpiperidine | researchgate.net |
| 1H-Indazole | Bromocyclohexane, Cu(TMHD)₂, Light | N-Cyclohexyl-1H-indazole | princeton.edu |
| N-Boc-4-piperidone | 3,4-Dichloroaniline, Toluene, p-TSA | tert-Butyl 4-((3,4-dichlorophenyl)amino)piperidine-1-carboxylate | nih.gov |
Modifications of the Alkyl Linker Chain
In the parent compound, the piperidine and phenoxy groups are directly connected via an ether linkage. Introducing or modifying a carbon chain between the piperidin-4-yloxy group and the phenyl ring can significantly alter the compound's properties.
A common strategy involves starting with a different piperidine building block, such as piperidin-4-ylmethanol. This introduces a methylene (B1212753) (-CH₂) group, creating a different linkage. The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate serves as an illustrative example. researchgate.netatlantis-press.com The synthesis begins with the protection of piperidin-4-ylmethanol with a Boc group. The hydroxyl group is then converted into a good leaving group, often by tosylation using p-toluenesulfonyl chloride. researchgate.netatlantis-press.com This tosylated intermediate can then undergo a nucleophilic substitution reaction with a substituted phenol (B47542) to form the desired ether linkage, now with a -CH₂-O- bridge between the piperidine and phenoxy rings. researchgate.netatlantis-press.com
Further extension of the linker is also possible. For example, using tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate as an intermediate allows for the introduction of a keto-methylene (-CO-CH₂-) linker, which can be further modified. bldpharm.com
Table 2: Examples of Linker Modifications
| Starting Material | Key Intermediate | Resulting Linker | Example Product | Reference |
|---|---|---|---|---|
| Piperidin-4-ylmethanol | tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | -CH₂-O- | tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | researchgate.netatlantis-press.com |
| N-Boc-4-piperidone | tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | -CH₂-CO- | Derivative with extended keto-linker | bldpharm.com |
Substitutions on the Phenoxy Ring
The aromatic phenoxy ring is a prime site for modification to explore structure-activity relationships. Substituents can be introduced onto the ring either before or after the coupling reaction with the piperidine moiety.
Starting with an already substituted phenol is a common and straightforward approach. For instance, in the synthesis of Vandetanib, a key intermediate is formed by reacting a tosylated piperidine derivative with methyl 3-hydroxy-4-methoxybenzoate. researchgate.netatlantis-press.com This introduces both a methoxy (B1213986) and a methoxycarbonyl group onto the phenoxy ring. Similarly, other substituted phenols, such as those with fluoro, chloro, or trifluoromethyl groups, can be used to synthesize a variety of analogs. nih.gov
Another strategy involves modifying a precursor that already contains the core structure. For example, if the phenoxy ring contains a functional group like an amino group, as in (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, this amine can serve as a handle for further derivatization through reactions like acylation or sulfonylation. bldpharm.com
Table 3: Examples of Phenoxy Ring Substitutions
| Piperidine Intermediate | Phenol Derivative | Resulting Substituents | Example Product | Reference |
|---|---|---|---|---|
| tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | Methyl 3-hydroxy-4-methoxybenzoate | 2-methoxy, 4-(methoxycarbonyl) | tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | researchgate.netatlantis-press.com |
| 2-(4-fluorophenoxy)-2-phenylethyl bromide | 1-(3-chlorophenyl)piperazine | 4-fluoro (on a separate phenyl) | 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine | nih.gov |
| N/A | Resorcinol | 2,4-dihydroxy | tert-Butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate | google.com |
Preclinical Pharmacological and Biological Evaluation of 4 3 Tert Butylphenoxy Piperidine and Its Analogs
In Vitro Receptor and Enzyme Interaction Studies
The in vitro pharmacological profile of 4-(3-tert-butylphenoxy)piperidine and its structural analogs has been investigated through a series of receptor binding and enzyme inhibition assays. These studies are crucial for elucidating the mechanism of action and identifying the primary molecular targets of this chemical series. The core structure, characterized by a tert-butylphenoxy group linked to a piperidine (B6355638) moiety, has been shown to interact with specific G protein-coupled receptors and enzymes, demonstrating a potential for dual-target activity.
Radioligand binding assays have been employed to determine the affinity of these compounds for various receptor subtypes. This profiling helps to establish selectivity and identify potential on-target and off-target interactions.
Analogs of this compound have been identified as potent ligands for the histamine H₃ receptor (H₃R), a G protein-coupled receptor primarily expressed in the central nervous system. The compound 1-(3-(4-tert-butylphenoxy)propyl)piperidine, known as DL76, is a notable example, demonstrating high affinity for the human H₃ receptor (hH₃R) as a non-imidazole antagonist. In various binding assays, DL76 has shown Kᵢ (inhibitory constant) values of 38 nM and 22 ± 3 nM.
A broader investigation into a series of twenty-seven 4-tert-butylphenoxyalkoxyamine analogs, based on the structure of DL76, revealed that most compounds exhibit good affinities for the hH₃R, with Kᵢ values often below 400 nM. The binding affinity within this series is influenced by structural modifications, such as the type of cyclic amine present and the length of the alkyl chain connecting the phenoxy and piperidine moieties. Derivatives containing piperidine, 3-methylpiperidine, or azepane as the cyclic amine moiety were found to be the most active at the hH₃R.
| Compound | Structure | hH₃R Affinity (Kᵢ, nM) |
|---|---|---|
| 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) | ![]() | 38 |
| Analog Series (general) | General structure of 4-tert-butylphenoxyalkoxyamines | < 400 |
While the this compound scaffold is a potent ligand for the H₃ receptor, its interaction with other GPCRs, such as GPR119, is not well-documented in the reviewed literature. Studies on GPR119 agonists have explored piperidine-containing structures, including 1,2,3-triazolo piperidine carboxylates, which have shown activity. However, these compounds are not direct analogs of the this compound series, and there is no specific data available to confirm the interaction of this particular chemical family with the GPR119 receptor.
The phenoxyalkylpiperidine scaffold, which is structurally related to this compound, has been investigated for its affinity toward sigma receptors. The sigma-1 (σ₁) receptor, a unique ligand-regulated molecular chaperone, is a key target. A novel series of phenoxyalkylpiperidines demonstrated a range of binding affinities (Kᵢ values) from subnanomolar to micromolar for σ₁ and σ₂ receptors. nih.gov The highest affinity was consistently observed at the σ₁ receptor. nih.gov
Within this class of compounds, modifications to the piperidine ring, such as methylation, were found to progressively decrease the affinity for the σ₁ receptor. nih.gov For instance, certain 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine and 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine analogs displayed subnanomolar affinity and acted as σ₁ receptor agonists. nih.gov While specific binding data for the 3-tert-butylphenoxy analog at sigma receptors is not detailed in these studies, the collective findings suggest that the broader class of phenoxyalkylpiperidines holds significant potential for high-affinity σ₁ receptor binding. nih.gov
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily. nih.gov The γ-subtype (PPAR-γ) is a key regulator of adipogenesis and insulin sensitivity. nih.govmdpi.com A typical PPAR agonist structure consists of a polar head, a hydrophobic tail, and a linker. While some compounds with a phenoxy core, such as halogenated analogs of bisphenol A, have been identified as PPAR-γ ligands, there is no available scientific literature demonstrating that this compound or its direct analogs act as agonists at the PPAR-γ nuclear receptor. nih.gov
In addition to receptor binding, the this compound scaffold has been evaluated for its ability to inhibit the activity of specific enzymes. These assays have revealed a dual-pharmacology profile for some analogs, combining receptor antagonism with enzyme inhibition.
Specifically, the analog 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) and related compounds have been identified as potent inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the central nervous system responsible for the degradation of dopamine (B1211576). The inhibition of MAO-B can lead to an increase in dopamine levels. DL76 demonstrated a half-maximal inhibitory concentration (IC₅₀) of 48 nM against human MAO-B (hMAO-B). In a study of twenty-seven related analogs, several compounds showed potent inhibitory activity for hMAO-B, with IC₅₀ values below 50 nM. This dual activity as an H₃R antagonist and MAO-B inhibitor presents a promising profile for potential therapeutic applications.
| Compound | hMAO-B Inhibition (IC₅₀, nM) |
|---|---|
| 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) | 48 |
| Analog Series (most potent) | < 50 |
Enzyme Inhibition Assays
Monoamine Oxidase Isoform Inhibition (e.g., MAO-B)
Research into derivatives of 4-(tert-butylphenoxy)piperidine has identified potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of dopamine and a key target in the management of Parkinson's disease. A series of 4-tert-butylphenoxyalkoxyamines, designed based on the structure of 1-(3-(4-tert-butylphenoxy)propyl)piperidine (a structural analog, referred to as DL76), were synthesized and evaluated for their inhibitory activity against human MAO-B (hMAO-B). nih.govresearchgate.net
Many of these compounds demonstrated significant inhibitory effects, with some exhibiting IC50 values below 50 nM. nih.govresearchgate.net The structure-activity relationship (SAR) studies revealed that the presence of a cyclic amine moiety, such as pyrrolidine or piperidine, is crucial for hMAO-B inhibition. nih.gov For instance, the replacement of the piperidine ring in DL76 with a pyrrolidine ring resulted in compound 1-(3-(4-(tert-butyl)phenoxy)propyl)pyrrolidine , which was found to be the most potent inhibitor in the series with an IC50 value of 2.7 nM. nih.gov This potency was even greater than that of the established MAO-B inhibitors rasagiline (IC50 = 15 nM) and safinamide (IC50 = 7.7 nM). nih.gov Conversely, increasing the length of the alkyl chain linker between the phenoxy and piperidine moieties led to a decrease in inhibitory activity. nih.gov
The compound DL76 itself showed a balanced and potent activity with an IC50 value of 48 nM for hMAO-B. nih.gov Kinetic studies on related piperidine derivatives have shown that these compounds can act as competitive and reversible inhibitors of the MAO-B enzyme. nih.gov
Table 1: MAO-B Inhibitory Activity of this compound Analogs
| Compound | Structure | hMAO-B IC50 (nM) |
|---|---|---|
| DL76 (1-(3-(4-tert-butylphenoxy)propyl)piperidine) | Analog with a 4-tert-butyl group | 48 nih.gov |
| 1-(3-(4-(tert-butyl)phenoxy)propyl)pyrrolidine | Analog with pyrrolidine replacing piperidine | 2.7 nih.govnih.gov |
| Rasagiline (Reference) | Standard MAO-B Inhibitor | 15 nih.gov |
| Safinamide (Reference) | Standard MAO-B Inhibitor | 7.7 nih.gov |
Cholinesterase Inhibition (for related compounds)
While the primary focus of many studies on this compound analogs has been on MAO-B inhibition, related piperidine-containing structures have been investigated for their potential to inhibit cholinesterases, enzymes central to the progression of Alzheimer's disease. nih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's. nih.gov
For example, a compound identified as M4, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, which contains a substituted piperidine ring, was suggested in in vitro studies to act as an acetylcholinesterase inhibitor. nih.gov In another study, a series of 4-phenethyl-1-propargylpiperidine derivatives were designed as dual inhibitors of both butyrylcholinesterase and MAO-B, highlighting the potential for the piperidine scaffold to be adapted for cholinesterase inhibition. nih.gov With the progression of Alzheimer's disease, BChE activity tends to increase while AChE activity decreases, making BChE an important therapeutic target. nih.gov
Ligand Selectivity and Polypharmacology
The concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets, is a promising strategy for treating complex multifactorial diseases like neurodegenerative disorders. Analogs of this compound have been prime candidates for the development of such dual-target ligands. nih.govresearchgate.net
The compound DL76 (1-(3-(4-tert-butylphenoxy)propyl)piperidine) exemplifies this approach. In addition to its potent inhibition of MAO-B, it also demonstrates high affinity for the human histamine H3 receptor (hH3R), acting as an antagonist with a Ki value of 38 nM. nih.govresearchgate.net The combination of MAO-B inhibition and H3R antagonism is considered beneficial for conditions like Parkinson's disease, as both targets are involved in the regulation of dopamine. nih.gov This dual activity profile makes DL76 a molecule with a balanced polypharmacology. nih.gov
Selectivity is also a critical aspect of drug design. Studies on pyridazinobenzylpiperidine derivatives showed that most compounds in the series had a higher inhibitory activity for MAO-B over MAO-A. mdpi.com For instance, the most potent compound in that study, S5, had an IC50 of 0.203 μM for MAO-B and 3.857 μM for MAO-A, resulting in a high selectivity index of 19.04 for MAO-B. mdpi.com This isoform selectivity is important for minimizing potential side effects associated with MAO-A inhibition.
Table 2: Dual-Target Activity of DL76
| Biological Target | Activity Metric | Value |
|---|---|---|
| Human MAO-B | IC50 | 48 nM nih.gov |
| Human Histamine H3 Receptor | Ki | 38 nM nih.gov |
Cell-Based Functional Assays
Cell-based functional assays are essential tools in preclinical drug discovery to evaluate a compound's efficacy, mechanism of action, and potential cytotoxicity in a biologically relevant environment. njbio.comcriver.com These assays can range from simple viability tests to complex high-content imaging screens, providing critical data on how a compound behaves within a living system. criver.com For compounds like this compound and its analogs, cell-based assays are used to confirm target engagement and assess downstream functional consequences.
Reporter gene assays are a common method to determine if a ligand acts as an agonist (activates a receptor) or an antagonist (blocks a receptor). These assays are particularly useful for G-protein coupled receptors (GPCRs). The dual-target ligand DL76, an analog of this compound, was characterized as a histamine H3 receptor (H3R) antagonist. nih.govresearchgate.net This activity would typically be confirmed using cell-based assays where cells expressing the H3R are treated with the compound in the presence of a known H3R agonist. An antagonist would block the agonist-induced signal, which is often measured via a reporter gene (e.g., luciferase) linked to a downstream signaling pathway.
The therapeutic effect of a drug is ultimately determined by its ability to modulate cellular signaling pathways. nih.gov By inhibiting or activating specific proteins, compounds can alter a cascade of intracellular events. For the analogs of this compound, their dual action provides a multi-pronged approach to modulating signaling.
MAO-B Inhibition: By inhibiting MAO-B, these compounds prevent the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which can help restore normal dopaminergic signaling, a key therapeutic goal in Parkinson's disease. nih.gov
H3R Antagonism: The histamine H3 receptor is an autoreceptor that negatively regulates the release of several neurotransmitters, including histamine and dopamine. By acting as an antagonist, DL76 blocks this inhibitory effect, which can further enhance dopamine release and neurotransmission. nih.gov
The convergence of these two mechanisms on the dopaminergic system illustrates a rational approach to modulating cellular signaling for therapeutic benefit.
A critical desired property for drugs targeting neurodegenerative diseases is the ability to protect neurons from damage and death. Cell culture models are widely used to assess the neuroprotective potential of new compounds. xiahepublishing.com In these studies, neuronal cells are exposed to a toxin or stressor (e.g., hydrogen peroxide, amyloid-beta) to induce cell death, and the test compound is evaluated for its ability to prevent this damage. nih.govnih.gov
Cellular Uptake and Permeability Studies
The cellular bioavailability of compounds is a critical factor in their potential as therapeutic agents. Studies on analogs of this compound, specifically 1-benzoyl-4-phenoxypiperidines, have provided insights into their cellular uptake and permeability.
In a study investigating small-molecule inhibitors, the cellular uptake of various compounds, including 1-benzoyl-4-phenoxypiperidine derivatives, was assessed in MDA-MB-231 cells. The results revealed significant differences in the cellular accumulation of these analogs. For instance, some analogs exhibited rapid accumulation in cells, with maximum intracellular concentrations reached after 3 to 6 hours of incubation. The stability of these compounds within the cells was also evaluated, with some showing good stability over a 72-hour period acs.org.
The parallel artificial membrane permeability assay (PAMPA) is another method used to evaluate the permeability of compounds. This assay was conducted for 1-benzoyl-4-phenoxypiperidine analogs to assess their ability to cross an artificial membrane composed of egg lecithin in n-dodecane. The permeability of these compounds through this artificial membrane provides an indication of their potential for passive diffusion across cell membranes acs.org.
It is important to note that these studies were conducted on analogs and not on this compound itself. Therefore, the cellular uptake and permeability of this compound may differ.
Table 1: Cellular Uptake and Stability of 1-Benzoyl-4-Phenoxypiperidine Analogs in MDA-MB-231 Cells
| Compound | Input Concentration (μM) | Cellular Accumulation (% of total) | Time to Max. Intracellular Concentration (h) | Intracellular Stability (over 72h) |
|---|---|---|---|---|
| Analog 1 | 10 | 2 | Not Specified | Good |
| Analog 2 | 20 | <1 | Not Specified | Not Specified |
| Analog 3 | 2 | Not Specified | 3-6 | Good |
| Analog 4 | 20 | 9 | 3-6 | Not Specified |
Data synthesized from a study on 1-benzoyl-4-phenoxypiperidine analogs acs.org.
Glucose Uptake Enhancement in Adipocytes (for analogs)
No publicly available preclinical data specifically evaluating the enhancement of glucose uptake in adipocytes by this compound or its direct analogs was identified in the reviewed literature. While some studies have explored the role of other chemical compounds in modulating glucose uptake in fat cells, these are not structurally analogous to this compound nih.govfrontiersin.orgresearchgate.netnih.gov.
In Vivo Studies in Animal Models (Preclinical Efficacy)
Efficacy Assessment in Rodent Disease Models
While direct studies on this compound in models of neurological dysfunction are not available, research on structurally related 4-phenoxypiperidine (B1359869) analogs has shown activity in the central nervous system. Specifically, a series of 4-phenoxypiperidine derivatives have been investigated as potent and selective histamine H3 receptor antagonists nih.gov. The histamine H3 receptor is a target for various neurological and psychiatric disorders due to its role in modulating the release of several neurotransmitters.
One such analog, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, demonstrated in vivo efficacy in a rat electroencephalogram (EEG) model of wakefulness. This suggests that compounds with a 4-phenoxypiperidine core can cross the blood-brain barrier and exert effects on the central nervous system, indicating potential for utility in conditions characterized by excessive sleepiness or other neurological dysfunctions nih.gov. Another analog, 6-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-4,4-dimethyl-4,5-dihydro-2H-pyridazin-3-one, also showed potent wake-promoting activity in a rat EEG/EMG model nih.gov.
Table 2: In Vivo Efficacy of a 4-Phenoxypiperidine Analog in a Rat Model of Wakefulness
| Compound | Animal Model | Outcome |
|---|---|---|
| 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine | Rat EEG model of wakefulness | Demonstrated in vivo efficacy |
Information based on a study of 4-phenoxypiperidine derivatives as histamine H3 antagonists nih.gov.
The broader class of phenylpiperidine derivatives has a well-established role in pain management. Many synthetic opioids, such as fentanyl and its analogs, are based on the phenylpiperidine scaffold nih.gov. These compounds typically exert their analgesic effects by acting as agonists at the µ-opioid receptor in the central and peripheral nervous systems.
While specific studies on the analgesic properties of this compound in nociceptive and neuropathic pain models are not available in the public domain, the general activity of the phenylpiperidine class of compounds suggests that derivatives of this scaffold have the potential for analgesic activity. The evaluation of such activity would require specific preclinical studies in established rodent pain models, such as the tail-flick test, hot plate test for nociceptive pain, and models of neuropathic pain like chronic constriction injury or spared nerve injury nih.govresearchgate.netscispace.com.
Behavioral and Pharmacodynamic Studies in Animals
Behavioral and pharmacodynamic studies of 4-phenoxypiperidine analogs have been conducted in the context of their activity as histamine H3 receptor antagonists. In these studies, animal behavior and physiological responses were monitored to assess the central effects of the compounds.
For instance, the wake-promoting effects of 4-phenoxypiperidine derivatives were evaluated in rats by monitoring their sleep-wake cycles through EEG and electromyography (EMG) nih.govnih.gov. These studies provide pharmacodynamic evidence of the compounds' ability to modulate neuronal activity in the brain. Further behavioral assessments in animal models can provide a more comprehensive understanding of the psychoactive properties of these compounds nih.gov.
It is important to reiterate that these findings are for analogs of this compound and may not be predictive of the specific behavioral and pharmacodynamic profile of the parent compound.
Target Engagement Studies in Preclinical Species
The direct in vivo engagement of a therapeutic agent with its intended biological target is a critical step in preclinical pharmacological evaluation. For this compound and its analogs, target engagement studies in preclinical species aim to confirm that these compounds interact with their molecular targets in a living organism, providing crucial evidence for the mechanism of action. While specific in vivo target engagement data for this compound is not extensively available in the public domain, studies on structurally related phenoxyalkylpiperidines and piperidine ether analogs provide valuable insights into the potential target engagement of this class of compounds.
Research into various phenoxy-piperidine analogs has demonstrated engagement with a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. For instance, a series of 4-oxypiperidine ethers have been shown to interact with histamine H3 receptors (H3R) and cholinesterases. nih.gov Similarly, 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been identified as potent antagonists of the dopamine D4 receptor (D4R). nih.govchemrxiv.org Furthermore, other phenoxyalkylpiperidines have shown high affinity for the sigma-1 (σ1) receptor. uniba.it
The engagement of these analogs with their respective targets has been quantified through various in vitro and ex vivo assays using preclinical tissue preparations. These studies typically involve radioligand binding assays to determine the affinity of the compounds for their receptors, expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for enzymes.
The following table summarizes the target engagement data for several analogs of this compound, showcasing their affinity for various biological targets.
| Compound/Analog | Target | Assay Type | Result (Ki or IC50) |
| 4-Oxypiperidine Ether Analogs | |||
| ADS031 | Histamine H3 Receptor (hH3R) | Radioligand Displacement | 12.5 nM (affinity) |
| ADS031 | Acetylcholinesterase (AChE) | Enzyme Inhibition | 1.537 µM (IC50) |
| 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs | |||
| 4-cyanophenoxy analog (9j) | Dopamine D4 Receptor (D4R) | Radioligand Binding | 1.7 nM (Ki) |
| 3,4-difluorophenoxy analog (9k) | Dopamine D4 Receptor (D4R) | Radioligand Binding | 2.7 nM (Ki) |
| 4-fluoro-3-methylphenoxy analog (9L) | Dopamine D4 Receptor (D4R) | Radioligand Binding | 6.5 nM (Ki) |
| Analog 14a | Dopamine D4 Receptor (D4R) | Radioligand Binding | 0.3 nM (Ki) |
| Phenoxyalkylpiperidine Analogs | |||
| N-[(4-methoxyphenoxy)ethyl]piperidines (1b, (R)-2b, (S)-2b) | Sigma-1 (σ1) Receptor | Radioligand Binding | 0.89–1.49 nM (Ki) |
| N-[(p-chlorophenoxy)ethyl]piperidines (1a, (R)-2a, (S)-2a) | Sigma-1 (σ1) Receptor | Radioligand Binding | 0.34–1.18 nM (Ki) |
| Analog 4a | Sigma-2 (σ2) Receptor | Radioligand Binding | 17.2 nM (Ki) |
The data presented in the table highlight the potent and, in some cases, selective engagement of phenoxy-piperidine analogs with their biological targets. For example, the nanomolar affinities of the 4,4-difluoro-3-(phenoxymethyl)piperidine analogs for the D4 receptor suggest a strong interaction with this target. nih.govchemrxiv.org Similarly, the N-[(4-methoxyphenoxy)ethyl]piperidines and their p-chloro counterparts demonstrate high affinity for the σ1 receptor. uniba.it The ability of compounds like ADS031 to engage with multiple targets, such as the histamine H3 receptor and acetylcholinesterase, indicates a potential for multi-target pharmacology. nih.gov
These preclinical findings on analogs are instrumental in guiding the future investigation of this compound. They suggest that this compound may also exhibit affinity for similar neurological and enzymatic targets. Further in vivo studies, potentially utilizing techniques such as positron emission tomography (PET) with radiolabeled ligands or ex vivo receptor occupancy assays, would be necessary to definitively establish the target engagement profile of this compound in preclinical species.
Pharmacokinetic and Metabolic Research Preclinical Focus
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to metabolic enzymes, primarily in the liver.
The stability of a compound is often first evaluated using liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes—the primary drivers of Phase I metabolism. In these assays, the disappearance of the parent compound over time is monitored. The resulting in vitro half-life (t½) and intrinsic clearance (CLint) are key parameters used to predict the hepatic clearance (CLh) in vivo. This prediction is typically performed using models like the "well-stirred" or "parallel-tube" models, which incorporate physiological parameters such as liver blood flow and the fraction of drug unbound in the blood.
Identifying the metabolic pathways of a new chemical entity is crucial for understanding its disposition and potential for forming active or reactive metabolites. Following incubation with liver microsomes or other metabolic systems, analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (LC-MS) are used to detect and characterize the structure of metabolites. Common biotransformations for compounds with a piperidine (B6355638) ring can include N-dealkylation, hydroxylation on the ring, and subsequent oxidation.
Certain microorganisms, particularly fungi from the Cunninghamella genus, possess enzymatic systems that can mimic mammalian metabolism. They are valuable in vitro tools for producing and identifying metabolites, sometimes on a larger scale than is feasible with microsomes. Studies with related compounds have shown that Cunninghamella species can effectively perform oxidations on tert-butyl moieties, transforming them into alcohol and carboxylic acid metabolites.
In Vitro Plasma Protein Binding Characterization
The extent to which a compound binds to plasma proteins, such as albumin, significantly influences its pharmacokinetic profile. Only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target. This property is typically measured using techniques like equilibrium dialysis or ultrafiltration. The fraction of unbound drug in plasma (fu) is a critical parameter for accurately interpreting in vitro potency and for the in vitro-in vivo extrapolation (IVIVE) of clearance.
In Vivo Pharmacokinetic Profiles in Animal Models
Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models (e.g., rats, mice) to understand their behavior in a complete biological system.
After administering the compound, typically intravenously to determine its fundamental disposition, blood samples are collected over time to measure drug concentrations. This data allows for the calculation of key pharmacokinetic parameters, including systemic clearance (CL), which describes the rate of drug removal from the body, and the volume of distribution (Vd), which indicates the extent of drug distribution into tissues. Comparing in vivo clearance with the predicted hepatic clearance from in vitro studies can reveal the importance of extrahepatic metabolic pathways or other clearance mechanisms.
While a standard preclinical workflow exists to characterize compounds like 4-(3-Tert-butylphenoxy)piperidine, specific experimental data for this molecule are not found in the reviewed literature. The generation of such data through the methodologies outlined above would be necessary to understand its potential as a drug candidate.
Excretion Pathways in Animals
The route and rate of excretion of piperidine-containing compounds can exhibit significant species-dependent differences. For instance, studies on other piperidine derivatives have shown that monkeys may excrete a majority of a drug dose via the urine, while rats may favor biliary excretion, leading to higher fecal elimination acs.org. This highlights the importance of conducting excretion studies in multiple species to obtain a comprehensive understanding.
The presence of the tert-butyl group is a key structural feature that likely influences the metabolic and subsequent excretion profile of this compound. Research on compounds containing a tert-butyl moiety, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), has demonstrated that this group is susceptible to oxidation. In both rats and humans, the tert-butyl group can be metabolized to 2-hydroxyisobutyrate, which is then excreted in the urine as a major metabolite nih.govresearchgate.net. For other compounds, the primary route of excretion for metabolites of molecules containing a tert-butyl group has been shown to be through the feces in rats nih.govresearchgate.netresearchgate.net.
Furthermore, investigations into other complex piperidine derivatives have revealed that a notable percentage of the administered dose, in some cases between 30% and 50%, can be recovered as the unchanged parent compound in the bile and urine of rats acs.org. This suggests that for some piperidine-based molecules, both renal and biliary pathways can be significant routes of elimination for the parent drug, in addition to the excretion of its metabolites. The balance between these pathways is often influenced by the physicochemical properties of the compound, such as its polarity and molecular weight.
Blood-Brain Barrier (BBB) Permeability Assessment (In Vitro and In Vivo Animal)
The ability of a compound to cross the blood-brain barrier (BBB) is paramount for its potential activity within the central nervous system (CNS). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS nih.gov. The permeability of this compound across this barrier can be predicted and assessed through a combination of in vitro models and in vivo animal studies.
In Vitro Assessment
In vitro models of the BBB are essential tools for the initial screening of CNS drug candidates. These models typically utilize a monolayer of brain microvascular endothelial cells grown on a semi-permeable membrane, which separates a "blood" side from a "brain" side nih.gov. These systems allow for the calculation of a permeability coefficient, which indicates the ease with which a compound can traverse the endothelial cell layer.
For piperidine analogs, in vitro BBB models have been successfully employed to predict brain penetration. Studies on various piperine (B192125) analogs have demonstrated that permeability can range from low to high, and these models can also help determine if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp) nih.gov. P-gp is a key efflux pump at the BBB that actively transports a wide range of xenobiotics out of the brain, thereby limiting their CNS exposure nih.gov. Some compounds with a phenoxy moiety, such as 2-phenoxy-indan-1-one derivatives, have demonstrated high brain uptake potential in in vitro models and were found not to be substrates for P-gp, which is a favorable characteristic for CNS-acting agents nih.gov.
Given the structural features of this compound, including the lipophilic tert-butyl group and the phenoxy-piperidine core, it is hypothesized that the compound would exhibit moderate to high passive permeability across the BBB. Lipophilicity is a critical factor governing BBB penetration researchgate.net. However, it is also crucial to determine if it is a substrate for efflux transporters, which could limit its net accumulation in the brain despite good passive diffusion characteristics.
In Vivo Animal Assessment
In vivo studies in animals, typically rodents, provide the most definitive preclinical assessment of BBB permeability. These studies involve the systemic administration of the compound, followed by the measurement of its concentration in both the blood and the brain tissue at various time points. The brain-to-plasma concentration ratio is a common metric used to quantify the extent of BBB penetration.
For example, in vivo evaluation in rats of a structurally related compound, [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, a radiotracer for sigma-1 receptors, demonstrated excellent brain uptake nih.gov. This finding suggests that the phenoxymethyl-piperidine scaffold is conducive to crossing the BBB. Research on other classes of compounds has also shown that the inclusion of a piperidinyl ring can be more favorable for brain accessibility compared to other cyclic amines like piperazine (B1678402) or azetidine (B1206935) acs.org.
Based on these findings with structurally analogous compounds, it is anticipated that this compound would be able to penetrate the BBB in in vivo animal models. The lipophilic nature imparted by the tert-butyl and phenoxy groups would likely facilitate passive diffusion across the lipid membranes of the brain endothelial cells. However, the definitive extent of brain penetration and the potential for efflux would need to be confirmed through specific in vivo studies.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Pharmacophoric Elements within the 4-(3-Tert-butylphenoxy)piperidine Scaffold
The fundamental structure of this compound contains several key elements that are crucial for its interaction with biological targets. The core pharmacophore consists of a central piperidine (B6355638) ring, a phenoxy group, and a tert-butyl substituent on the phenyl ring.
The piperidine ring serves as a versatile scaffold, with its nitrogen atom offering a key point for substitution. This position is critical for modulating the compound's properties. The orientation of the substituent on the piperidine nitrogen can significantly influence the molecule's conformational flexibility and its ability to fit into a binding pocket.
The phenoxy ether linkage provides a specific spatial arrangement between the piperidine and the phenyl ring. The oxygen atom can act as a hydrogen bond acceptor, contributing to the binding energy.
The 3-tert-butylphenyl group is a significant feature. The tert-butyl group, being bulky and lipophilic, plays a crucial role in establishing van der Waals interactions within the binding site of a target protein. Its position at the meta-position (position 3) of the phenyl ring appears to be optimal for the activity of many derivatives.
Impact of Specific Structural Modifications on Binding and Functional Activity
Systematic structural modifications of the this compound scaffold have provided valuable insights into its structure-activity relationships (SAR). These studies have explored the effects of altering substituents on both the piperidine nitrogen and the aromatic ring.
Modifications on the Piperidine Ring:
The nature of the substituent on the piperidine nitrogen has a profound impact on the pharmacological profile. For instance, in the context of opioid receptor antagonists, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been extensively studied. nih.govnih.gov While not identical to the tert-butylphenoxy series, these studies on related piperidines highlight the importance of the N-substituent. The introduction of different functional groups can alter the compound's polarity, size, and charge, thereby influencing its ability to cross biological membranes and its affinity for the target receptor. nih.gov For example, constraining the rotational freedom of the N-substituent by creating fused bicyclic derivatives, such as octahydroquinolizines, has been shown to switch a compound from an antagonist to a potent agonist at the µ-opioid receptor. nih.gov
In a different chemical series, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, the piperidine moiety is also a key component for activity. Modifications at the piperidine nitrogen were crucial for developing NLRP3 inflammasome inhibitors. mdpi.com
Modifications on the Aromatic Ring:
The substitution pattern on the phenoxy ring is another critical determinant of activity. In a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, which are structurally related, the electronic nature and position of substituents on the phenoxy ring significantly affected their binding affinity for the dopamine (B1211576) D4 receptor. For instance, replacing a 3-fluorophenyl group with a 3-methylphenyl group resulted in a compound with high activity (Ki = 13 nM). researchgate.net However, changing a 4-fluoro substituent to a 4-chloro led to a decrease in binding affinity. researchgate.net The addition of a cyano group at the 4-position of the phenoxy ring (4-cyanophenoxy) resulted in single-digit nanomolar binding to the D4 receptor. researchgate.net
The following table summarizes the impact of selected structural modifications on binding affinity in a related series of dopamine D4 receptor antagonists:
| Compound | Phenoxy Ring Substitution | Binding Affinity (Ki, nM) |
| 8c | 3-methylphenyl | 13 |
| 8d | 4-chlorophenyl | 53 |
| 9j | 4-cyanophenoxy | 1.7 |
| 9k | 3,4-difluorophenoxy | 2.7 |
| 9m | 4-cyano-3-fluorophenoxy | 21 |
Data sourced from a study on 4,4‐difluoro‐3‐(phenoxymethyl)piperidine derivatives as dopamine D4 receptor antagonists. researchgate.net
Ligand Efficiency and Optimization Strategies for Preclinical Candidates
Ligand efficiency (LE) is a critical metric in drug discovery that relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). It is a useful guide for optimizing lead compounds into preclinical candidates. The goal is to maximize binding affinity while minimizing the molecular size to achieve favorable pharmacokinetic and pharmacodynamic properties.
For the this compound scaffold and its analogues, optimization strategies often focus on improving potency and selectivity while maintaining drug-like properties. This involves a multiparameter optimization approach.
One common strategy is the use of bioisosteric replacements . For example, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, a carboxamide moiety was found to be a good bioisostere for the phenolic hydroxyl group, maintaining high affinity for the µ-opioid receptor. nih.gov
Structure-based design , where the crystal structure of the target protein is available, can guide the rational design of more potent and selective ligands. Even without a crystal structure, pharmacophore models derived from SAR data can be used to design new analogues with improved properties.
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build statistical models that correlate the physicochemical properties of the compounds with their biological activities. ajchem-b.com These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts.
The introduction of a piperidine linker in some chemical series has been shown to offer new opportunities for derivatization, providing novel starting points for drug discovery programs. frontiersin.org Ultimately, the goal is to identify a preclinical candidate with a balanced profile of potency, selectivity, metabolic stability, and a low potential for off-target effects.
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the mechanism of action of drug candidates by elucidating the specific interactions that stabilize the ligand-receptor complex.
For piperidine (B6355638) derivatives, molecular docking studies are routinely employed to rationalize their biological activities and to guide further structural modifications. Although specific docking studies for 4-(3-tert-butylphenoxy)piperidine are not extensively detailed in public literature, the principles can be understood from studies on analogous structures. For instance, docking analyses of various phenylpiperidine and phenoxy-piperidine derivatives into the active sites of biological targets like enzymes and receptors have revealed key interaction patterns. researchgate.netresearchgate.net
These studies typically show that the piperidine ring, often in its protonated form, engages in crucial interactions. The protonated nitrogen atom can form a strong ionic bond or hydrogen bond with acidic residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), in the receptor's binding pocket. semanticscholar.org The bulky tert-butylphenyl group of this compound is predicted to occupy a hydrophobic pocket, forming van der Waals and π-type interactions with aromatic amino acid residues like tryptophan (Trp), tyrosine (Tyr), or phenylalanine (Phe). researchgate.netsemanticscholar.org The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal geometry within the binding site.
The results from molecular docking are often visualized to analyze the binding mode and are quantified using scoring functions, which estimate the binding affinity. This information is invaluable for structure-based drug design, enabling the rational optimization of lead compounds to enhance potency and selectivity. nih.gov
Table 1: Common Interactions in Molecular Docking of Piperidine Derivatives
| Interacting Ligand Moiety | Interacting Receptor Residue (Example) | Type of Interaction |
| Protonated Piperidine Nitrogen | Aspartate (Asp), Glutamate (Glu) | Ionic Bond, Hydrogen Bond |
| Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking |
| Alkyl Groups (e.g., tert-butyl) | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Hydrophobic (van der Waals) |
| Ether Oxygen | Serine (Ser), Threonine (Thr) | Hydrogen Bond (Acceptor) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models are used to predict the activity of newly designed molecules before their synthesis, saving time and resources.
For piperidine derivatives, numerous QSAR studies have been conducted to understand how different structural features influence their activity as, for example, enzyme inhibitors or receptor antagonists. nih.govnih.govresearchgate.nettandfonline.com A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as:
1D: Molecular weight, atom counts
2D: Topological indices, connectivity indices
3D: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis), electronic properties (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis)
Physicochemical: LogP (lipophilicity), pKa (acidity/basicity)
Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN) are then used to build the QSAR model. nih.govresearchgate.nettandfonline.com For instance, a QSAR model for a series of piperidine-based inhibitors might look like:
Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Studies on various piperidine analogs have shown that descriptors related to hydrophobicity, molecular shape, and electronic properties are often crucial for activity. nih.govresearchgate.net The presence of a bulky, lipophilic group like the 3-tert-butylphenoxy moiety in this compound would significantly contribute to descriptors of volume and lipophilicity, which are often correlated with enhanced binding to hydrophobic pockets in target proteins. The predictive power of these models is assessed through rigorous internal and external validation techniques to ensure their robustness and reliability. nih.govtandfonline.com
In Silico Metabolism Prediction and Mechanistic Insights
Understanding a drug candidate's metabolic fate is critical for its development. In silico tools are increasingly used to predict the metabolism of compounds, identifying potential metabolites and the enzymes responsible, primarily Cytochrome P450 (CYP) isoenzymes. nih.gov
For drugs containing a piperidine moiety, several metabolic pathways are common. Computational models can predict the most likely sites of metabolism on the molecule. nih.govresearchgate.net Common predicted metabolic transformations for piperidine derivatives include:
N-dealkylation: If the piperidine nitrogen is substituted, this is often a major metabolic pathway, particularly mediated by CYP3A4 and CYP2D6. nih.gov
Hydroxylation: Oxidation of the piperidine ring or its substituents. For this compound, likely sites would include the tert-butyl group and various positions on the aromatic ring.
Ether cleavage: The ether linkage could potentially be a site for metabolism.
Phase II Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate.
Software programs like BioTransformer, Meteor, and others use rule-based systems and machine learning models based on large datasets of known metabolic reactions to make these predictions. nih.gov These tools can generate a list of likely metabolites and rank them based on the probability of their formation. researchgate.net Furthermore, quantum mechanical calculations can be employed to determine the activation energies for hydrogen abstraction at different sites on the molecule, providing a mechanistic basis for the observed or predicted regioselectivity of CYP-mediated oxidation. nih.gov This information helps in designing compounds with improved metabolic stability.
Table 2: Predicted Metabolic Pathways for Piperidine-Containing Compounds
| Metabolic Reaction | Responsible Enzyme (Typical) | Common Site on this compound |
| N-dealkylation | CYP3A4, CYP2D6 | N-H (if substituted) |
| Aromatic Hydroxylation | CYP1A2, CYP2C9 | Phenyl ring |
| Aliphatic Hydroxylation | CYP3A4, CYP2C19 | tert-butyl group, piperidine ring |
| Ether O-dealkylation | CYP enzymes | Ether linkage |
| Glucuronidation | UGTs | Hydroxylated metabolites |
Conformational Analysis and Protonation State Modeling of Piperidine Derivatives
The three-dimensional shape (conformation) and the ionization state (protonation) of a molecule are critical determinants of its interaction with a biological target. The piperidine ring is conformationally flexible but strongly prefers a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom introduces additional complexity.
In an unsubstituted piperidine, two chair conformers can exist: one with the N-H bond in an axial position and one with it in an equatorial position. The equatorial conformation is generally more stable. wikipedia.org For substituted piperidines like this compound, the bulky substituent at the C4 position will strongly favor an equatorial orientation to minimize steric hindrance. The rapid interconversion between the two chair forms (ring inversion) has a higher energy barrier than the inversion of the nitrogen atom's lone pair. wikipedia.org
The protonation state of the piperidine nitrogen is crucial for biological activity, as the charged, protonated form is often required for binding to receptor sites. The likelihood of protonation is determined by the pKa of the amine and the pH of the environment. The pKa of piperidine itself is around 11.2, meaning it is predominantly protonated at physiological pH (~7.4). The pKa of derivatives can be influenced by substituents, although the effect of the distant 3-tert-butylphenoxy group is expected to be modest.
Computational methods are widely used to model these properties.
Conformational Analysis: Molecular mechanics and quantum mechanics calculations are used to determine the relative energies of different conformers and identify the most stable, low-energy structures.
pKa Prediction: Various software programs and theoretical models can predict the pKa of ionizable groups in a molecule. nih.govepa.gov These predictions are based on empirical data, linear free energy relationships, or quantum chemical calculations of the energetics of protonation. nih.gov Knowing the pKa allows for the calculation of the relative populations of the protonated and neutral species at a given pH, which is essential for accurate molecular docking and QSAR studies.
Advanced Analytical Methodologies in Research on 4 3 Tert Butylphenoxy Piperidine
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Bioanalysis
The quantitative analysis of 4-(3-tert-butylphenoxy)piperidine in biological matrices is essential for pharmacokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preferred method due to its high sensitivity and specificity. The development of a robust LC-MS/MS method involves meticulous optimization of several key parameters to ensure reliable and accurate measurements.
A critical aspect of method development is the selection of appropriate chromatographic conditions to achieve efficient separation of the analyte from endogenous matrix components. This typically involves the use of a reversed-phase C18 column with a gradient elution mobile phase, often consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization.
The mass spectrometric parameters are equally vital. For sensitive detection, the instrument is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and one or more product ions generated through collision-induced dissociation. The transition from the precursor to the product ion is highly specific to the analyte, minimizing interference from other compounds. The selection of an appropriate internal standard is also crucial to correct for matrix effects and variations in sample processing and instrument response.
The table below summarizes typical parameters for an LC-MS/MS method for the bioanalysis of this compound.
| Parameter | Condition |
| Chromatographic Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragments of the parent compound |
| Internal Standard | Structurally similar compound with stable isotope label |
High-Resolution Mass Spectrometry for Metabolite Characterization
Understanding the metabolic pathways of this compound is fundamental to assessing its biotransformation. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for identifying potential metabolites. Unlike tandem mass spectrometry which targets specific ions, HRMS provides accurate mass measurements of all ions, enabling the determination of elemental compositions for both the parent compound and its metabolites.
The process of metabolite characterization using HRMS involves comparing the full-scan mass spectra of samples from in vitro or in vivo metabolism studies with those of control samples. Potential metabolites are identified by searching for mass shifts corresponding to common metabolic transformations, such as hydroxylation, oxidation, dealkylation, and glucuronidation. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these potential metabolites, significantly narrowing down the possibilities.
Further structural information can be obtained through MS/MS experiments on the high-resolution instrument. By fragmenting the metabolite ions and analyzing the resulting product ions, it is possible to deduce the site of metabolic modification on the parent molecule.
Common metabolic transformations anticipated for this compound are detailed in the following table.
| Metabolic Transformation | Mass Shift (Da) | Potential Site of Modification |
| Hydroxylation | +15.9949 | Tert-butyl group, piperidine (B6355638) ring, aromatic ring |
| Oxidation | +15.9949 (aldehyde/ketone) or +31.9898 (carboxylic acid) | Piperidine ring |
| N-dealkylation | - | Not applicable for a secondary amine |
| Glucuronidation | +176.0321 | Piperidine nitrogen, hydroxylated metabolites |
Spectroscopic Techniques (NMR, IR) for Structural Elucidation of Synthetic Intermediates and Final Products
The synthesis of this compound requires careful characterization of all intermediates and the final product to confirm their identity and purity. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable techniques for this purpose.
¹H NMR spectroscopy provides detailed information about the number and chemical environment of protons in the molecule. For this compound, characteristic signals would be expected for the protons of the tert-butyl group, the aromatic ring, and the piperidine ring. The chemical shifts, splitting patterns, and integration of these signals allow for the unambiguous assignment of the structure.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of each signal is indicative of its chemical environment (e.g., aliphatic, aromatic, ether-linked).
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include N-H stretching for the secondary amine in the piperidine ring, C-O stretching for the ether linkage, C-H stretching for the aliphatic and aromatic moieties, and characteristic aromatic C=C bending vibrations.
The table below outlines the expected spectroscopic data for this compound.
| Spectroscopic Technique | Key Expected Signals/Bands |
| ¹H NMR | Signals for tert-butyl protons, aromatic protons, and piperidine ring protons |
| ¹³C NMR | Signals for carbons of the tert-butyl group, aromatic ring, and piperidine ring |
| IR Spectroscopy | N-H stretch, C-O stretch, aliphatic and aromatic C-H stretches, aromatic C=C bends |
Future Research Directions and Translational Perspectives Strictly Preclinical
Exploration of Novel Biological Targets for Phenoxypiperidine Derivatives
The phenoxypiperidine core is a privileged scaffold in medicinal chemistry, with derivatives showing affinity for a range of biological targets. Future preclinical research will likely focus on expanding the therapeutic potential of this chemical class by investigating novel protein interactions.
One emerging area of interest is the modulation of protein-protein interactions (PPIs). For instance, recent studies have identified novel 1-phenylpiperidine (B1584701) urea-containing derivatives as inhibitors of the β-catenin/BCL9 interaction, a key component of the oncogenic Wnt/β-catenin signaling pathway. nih.gov This discovery opens up the possibility that derivatives of 4-(3-Tert-butylphenoxy)piperidine could be designed to target similar PPIs implicated in cancer and other diseases. The conformational dynamics of target proteins, such as the observed variations in the BCL9 binding site on β-catenin, will be a critical consideration in the design of these new inhibitors. nih.gov
Furthermore, the structural similarity of phenoxypiperidine derivatives to known ligands for various receptors and enzymes suggests a broader range of potential targets. For example, piperidine-based compounds have been explored as inhibitors of enzymes crucial for bacterial survival, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis. Systematic screening of this compound and its analogs against a panel of disease-relevant targets could uncover unexpected and valuable biological activities.
Development of Advanced Analogs with Enhanced Preclinical Profiles
A key aspect of future research will be the rational design and synthesis of advanced analogs of this compound with improved preclinical properties, such as enhanced potency, selectivity, and metabolic stability. Structure-activity relationship (SAR) studies will continue to be a cornerstone of this effort.
For example, research on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as dopamine (B1211576) D4 receptor antagonists has provided valuable insights into the impact of structural modifications on biological activity. chemrxiv.org The introduction of fluorine atoms, for instance, can significantly alter the basicity of the piperidine (B6355638) nitrogen and influence binding affinity. chemrxiv.org The following table summarizes the in vitro pharmacokinetic parameters for selected phenoxymethylpiperidine analogs, highlighting how modifications to the phenoxy and other parts of the scaffold can impact key drug-like properties.
| Compound ID | cLogP | D4 Ki (nM) | hCLINT (mL/min/kg) | hCLHEP (mL/min/kg) | hPPB (%fu) | mPPB (%fu) |
| 8b | 3.99 | 79.5 | 157 | 17.8 | <0.03 | 4.8 |
| 8c | 4.42 | 45.0 | 135 | 17.5 | <0.03 | Not Reported |
| 9g | 3.00 | 117.5 | 260 | 18.7 | 0.76 | 4.6 |
| 9n | 3.07 | 46.8 | 456 | 19.3 | Not Reported | 10.7 |
| 9p | 3.00 | 73.0 | 349 | 19.0 | 0.45 | 6.4 |
| 9t | 3.55 | 3.0 | 94.5 | 16.6 | Not Reported | 0.2 |
| 9u | 2.99 | 3.8 | 148 | 17.7 | Not Reported | 0.8 |
| 9v | 2.84 | 8.9 | 111 | 17.0 | Not Reported | 0.7 |
| Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds. chemrxiv.org cLogP: calculated lipophilicity; D4 Ki: binding affinity for dopamine D4 receptor; hCLINT: human liver microsomal intrinsic clearance; hCLHEP: predicted human hepatic clearance; hPPB (%fu): human plasma protein binding (fraction unbound); mPPB (%fu): mouse plasma protein binding (fraction unbound). |
Future work will likely explore a wider range of substitutions on both the phenoxy and piperidine rings to optimize these parameters further. The goal is to develop analogs with a desirable balance of potency, selectivity, and pharmacokinetic properties that make them suitable for in vivo preclinical studies.
Application of this compound as a Chemical Probe for Biological Systems
A well-characterized chemical probe is an invaluable tool for dissecting biological pathways and validating novel drug targets. While this compound itself has not been extensively characterized as a chemical probe, its derivatives have shown promise as tool compounds.
For instance, certain 4,4-difluoro-3-(phenoxymethyl)piperidine analogs have been identified as potent and selective dopamine D4 receptor antagonists, making them valuable in vitro tool compounds for studying D4 receptor signaling. chemrxiv.orgresearchgate.net These compounds can be used in cellular models to investigate the role of the D4 receptor in various physiological and pathological processes. chemrxiv.orgresearchgate.net
For this compound to be established as a robust chemical probe, several criteria must be met. It should exhibit high potency and selectivity for its intended biological target, have a well-understood mechanism of action, and be suitable for use in cellular or in vivo models. Future research should focus on thoroughly characterizing the biological activity of this compound and its close analogs to determine their suitability as chemical probes for specific biological systems. This would involve comprehensive profiling against a wide range of receptors and enzymes to confirm selectivity and detailed mechanistic studies to elucidate how they exert their biological effects.
Integration of In Silico and Experimental Approaches for Compound Optimization
The integration of computational and experimental methods is becoming increasingly crucial in modern drug discovery for accelerating the optimization of lead compounds. Future research on this compound will undoubtedly leverage this synergistic approach.
In silico techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can provide valuable insights into the structural requirements for biological activity. For example, 3D-QSAR studies on related piperazine (B1678402) derivatives have successfully identified key electrostatic and hydrophobic fields that contribute to their antagonist activity at the TRPV1 receptor. chemrxiv.org Molecular docking simulations can further elucidate the binding modes of these compounds within the active site of their target proteins, guiding the design of new analogs with improved affinity. chemrxiv.org
These computational predictions can then be used to prioritize the synthesis of a smaller, more focused library of compounds for experimental testing. This iterative cycle of in silico design, chemical synthesis, and biological evaluation can significantly streamline the lead optimization process. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be employed early in the design phase to flag potential liabilities and guide the development of compounds with more favorable drug-like properties. nih.gov
The table below illustrates the types of computational data that can be generated to guide the optimization of phenoxypiperidine derivatives.
| Computational Parameter | Description | Relevance to Compound Optimization |
| Molecular Docking Score | Predicted binding affinity of a ligand to a target protein. | Prioritizes compounds with potentially higher potency. |
| 3D-QSAR Fields | Maps of electrostatic, steric, and hydrophobic contributions to activity. | Guides the placement of substituents to enhance binding. |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity properties. | Helps in selecting compounds with better drug-like profiles. |
| Pharmacophore Model | 3D arrangement of essential features for biological activity. | Used for virtual screening of compound libraries to find new hits. |
By combining the predictive power of computational chemistry with the empirical data from experimental biology, researchers can more efficiently navigate the complex chemical space around the this compound scaffold to develop novel and effective therapeutic candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

